Isobutyramide, N-(4,7-dimethoxy-6-(2-piperidinoethoxy)-5-benzofuranyl)-, hydrochloride, hydrate
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Overview
Description
Isobutyramide, N-(4,7-dimethoxy-6-(2-piperidinoethoxy)-5-benzofuranyl)-, hydrochloride, hydrate is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a benzofuran ring substituted with methoxy groups and a piperidinoethoxy side chain. The hydrochloride and hydrate forms add to its stability and solubility in aqueous solutions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Isobutyramide, N-(4,7-dimethoxy-6-(2-piperidinoethoxy)-5-benzofuranyl)-, hydrochloride, hydrate typically involves multiple stepsThe final steps involve the formation of the hydrochloride salt and the addition of water to form the hydrate .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and pressures to facilitate the reactions. The final product is then purified through crystallization or other separation techniques .
Chemical Reactions Analysis
Types of Reactions
Isobutyramide, N-(4,7-dimethoxy-6-(2-piperidinoethoxy)-5-benzofuranyl)-, hydrochloride, hydrate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The methoxy and piperidinoethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
Isobutyramide, N-(4,7-dimethoxy-6-(2-piperidinoethoxy)-5-benzofuranyl)-, hydrochloride, hydrate has several scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and pharmacological properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Isobutyramide, N-(4,7-dimethoxy-6-(2-piperidinoethoxy)-5-benzofuranyl)-, hydrochloride, hydrate involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzofuran derivatives with different substituents, such as:
- 4,7-Dimethoxy-6-(2-piperidinoethoxy)-5-benzofurancarbamic acid isopropyl ester
- N-[4,7-Dimethoxy-6-(2-piperidinoethoxy)benzofuran-5-yl]benzamide
Uniqueness
Isobutyramide, N-(4,7-dimethoxy-6-(2-piperidinoethoxy)-5-benzofuranyl)-, hydrochloride, hydrate is unique due to its specific combination of functional groups and structural features.
Properties
CAS No. |
75883-44-2 |
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Molecular Formula |
C21H31ClN2O5 |
Molecular Weight |
426.9 g/mol |
IUPAC Name |
N-[4,7-dimethoxy-6-(2-piperidin-1-ium-1-ylethoxy)-1-benzofuran-5-yl]-2-methylpropanamide;chloride |
InChI |
InChI=1S/C21H30N2O5.ClH/c1-14(2)21(24)22-16-17(25-3)15-8-12-27-18(15)20(26-4)19(16)28-13-11-23-9-6-5-7-10-23;/h8,12,14H,5-7,9-11,13H2,1-4H3,(H,22,24);1H |
InChI Key |
QHUTYUCBCREXNX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)NC1=C(C2=C(C(=C1OCC[NH+]3CCCCC3)OC)OC=C2)OC.[Cl-] |
Origin of Product |
United States |
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